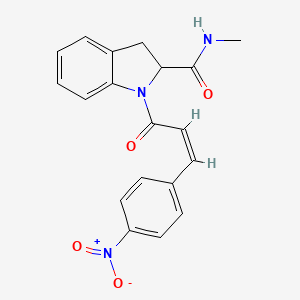

(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-20-19(24)17-12-14-4-2-3-5-16(14)21(17)18(23)11-8-13-6-9-15(10-7-13)22(25)26/h2-11,17H,12H2,1H3,(H,20,24)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWWWNJPQMILEQ-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives.

Introduction of the Acrylamide Moiety: The acrylamide group is introduced via acryloylation reactions, often using acryloyl chloride in the presence of a base such as triethylamine.

Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted acrylamide derivatives.

Scientific Research Applications

Chemistry

- Organic Synthesis : The compound serves as a valuable reagent in organic synthesis. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic routes.

- Model Compound : It is used as a model compound for investigating the reactivity and properties of similar indole derivatives.

Biology

- Antimicrobial Activity : Research indicates that compounds similar to (Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown strong activity against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1–2 µg/mL |

| Escherichia coli | 2–8 µg/mL |

- Anticancer Properties : The compound has been explored for its potential anticancer activities. Similar indole derivatives have demonstrated efficacy against various cancer cell lines, including breast and liver cancer cells .

Medicine

- Therapeutic Potential : The compound is being investigated for its therapeutic applications, particularly in developing new drugs targeting specific diseases. Its ability to modulate enzyme activity makes it a candidate for drug development .

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Therapy | Inhibition of tumor growth |

| Infectious Diseases | Antibacterial agents |

Case Study 1: Antibacterial Activity

A study conducted on a series of nitrophenyl-substituted indoles demonstrated that compounds similar to this compound exhibited potent antibacterial activity. The hydrophobicity of the alkyl chain was found to correlate with the strength of antibacterial potential, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of the compound can inhibit the proliferation of various cancer cell types. For example, compounds containing the indole scaffold were tested against breast cancer cells and displayed significant antiproliferative effects, suggesting their potential as lead compounds for further development .

Mechanism of Action

The mechanism of action of (Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Core Heterocycles : The indoline-carboxamide scaffold in the target compound differs from pyrazole (2a) and imidazole (6) cores, which may alter pharmacokinetics (e.g., solubility, metabolic stability) .

- Nitro Group Positioning : The para-nitro group in both the target compound and compound 6 enhances electron-deficient character, facilitating interactions with electron-rich regions of enzymes or DNA .

Pharmacological Activity Comparison

- Antitumor Activity: Pyrazole derivatives (e.g., 2a) exhibit antitumor activity via DNA intercalation, attributed to the planar acryloyl-4-nitrophenyl system and nitrogenous heterocycles . While the target compound’s indoline-carboxamide scaffold is less planar, its nitro group and acryloyl moiety may enable similar mechanisms.

- Antimicrobial Activity: Compound 2a shows broad-spectrum activity against fungi (e.g., Candida albicans) and bacteria, likely due to hydrogen-bonding interactions via the acryloyl carbonyl and nitro groups .

- Antiparasitic Activity: Compound 6 demonstrates potent activity against Trypanosoma cruzi (IC₅₀ = 9.50 μM), comparable to benznidazole, suggesting that nitro-aromatic systems are critical for parasitic enzyme inhibition .

Biological Activity

(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline core, an acrylamide moiety, and a nitrophenyl group. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting pathways related to cell signaling, apoptosis, and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM, indicating potent anticancer properties.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives have been evaluated for their biological activities, leading to the identification of compounds with enhanced potency.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the nitrophenyl group significantly influence the biological activity of the derivatives. For instance, substituents on the aromatic ring can enhance or diminish anticancer activity, suggesting that electronic effects play a crucial role in determining efficacy.

Table 2: Summary of SAR Findings

| Derivative | Activity Type | Observed Effect |

|---|---|---|

| Compound A | Anticancer | Increased potency |

| Compound B | Antimicrobial | Decreased MIC |

| Compound C | Cytotoxicity | Enhanced apoptosis |

Q & A

Q. What are the recommended synthetic routes for (Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under controlled temperatures (0–30°C). Key steps include:

- Amide bond formation : Reacting indoline-2-carboxamide derivatives with acryloyl intermediates in the presence of 2,6-lutidine to neutralize acids .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to track reaction progress .

- Purification : Sequential washing with sodium bicarbonate, water, and brine, followed by drying over anhydrous Na₂SO₄ .

Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to carboxylic acid), maintaining low temperatures to suppress side reactions, and using coupling agents like TBTU for high yields (~60–70%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm molecular structure and Z/E isomerism via coupling constants (e.g., vinyl protons at δ 6.54 ppm with J = 12–16 Hz for acryloyl groups) .

- IR spectroscopy : Identify functional groups like C=O (1635–1600 cm⁻¹ for amides and chalcones) and NH stretches (3383 cm⁻¹) .

- Elemental analysis : Validate purity (<0.5% deviation from calculated C/H/N values) .

- Melting point determination : Assess consistency with literature values (e.g., 213–215°C for related acryloyl derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMSO/EtOH mixtures) and collect data at 100 K. SHELXL refines the structure using least-squares minimization, addressing challenges like disorder in the acryloyl group .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values. For example, the C=O bond in the acryloyl moiety should align with 1.21–1.23 Å .

- Isomer confirmation : The Z-configuration is confirmed by non-coplanar dihedral angles between the nitrophenyl and indoline groups .

Q. What strategies effectively analyze contradictory biological activity data from different assays?

- Methodological Answer :

- Dose-response curves : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to identify assay-specific interference (e.g., solubility issues in cell media) .

- Control experiments : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Meta-analysis : Pool data from electrochemical polarization (e.g., corrosion inhibition efficiency at 100 ppm) and molecular docking to identify structure-activity trends .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., carbonic anhydrase IX). The nitrophenyl group’s electron-withdrawing nature enhances hydrogen bonding with active-site residues .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex. RMSD values <2 Å indicate stable binding .

- QSAR modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity using descriptors like logP and polar surface area .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal analysis : Use TGA/DSC to determine decomposition temperatures (Td >200°C suggests thermal stability) .

- Light exposure tests : Expose to UV-Vis light (λ = 254 nm) and track photodegradation by UV spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.